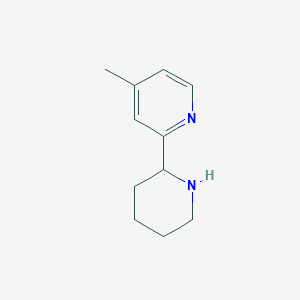
4-Methyl-2-(piperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a piperidine ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2-piperidone.
Formation of Intermediate: The 4-methylpyridine undergoes a nucleophilic substitution reaction with 2-piperidone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents such as bromoethane (C2H5Br) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
4-Methyl-2-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring can interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
2-Methyl-4-(piperidin-2-yl)pyridine: Similar structure but with different substitution pattern.
4-Methyl-2-(piperidin-1-yl)pyridine: Similar structure but with a different position of the piperidine ring.
4-Methyl-2-(piperidin-3-yl)pyridine: Similar structure but with a different position of the piperidine ring.
Uniqueness
4-Methyl-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
CAS番号 |
933727-58-3 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
4-methyl-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3 |
InChIキー |
QVBVEBHUTILERR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
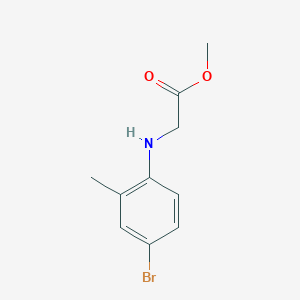
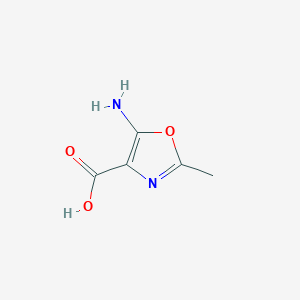


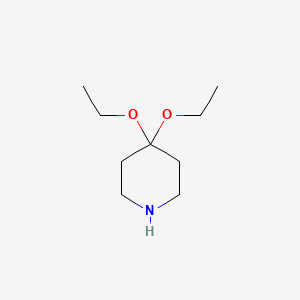


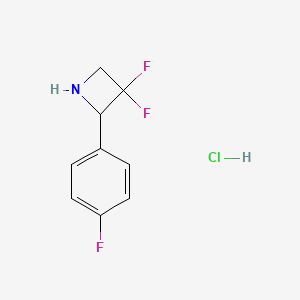
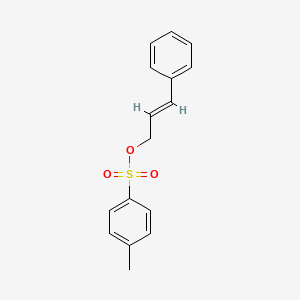
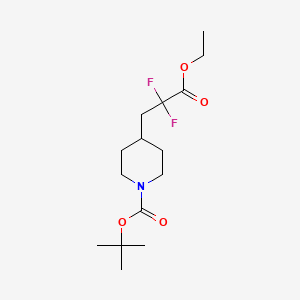
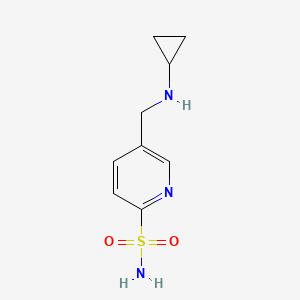

![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
